![molecular formula C19H13F3N2O7 B11161630 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B11161630.png)
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one is a complex organic compound with the molecular formula C22H11F3N2O7 This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including nitro, trifluoromethyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with an appropriate chromen-2-one derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. Additionally, its ability to undergo redox reactions can contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,6-dinitro-4-trifluoromethyl-phenoxy)-4-phenyl-chromen-2-one
- 7-(2-nitro-4-trifluoromethyl-phenoxy)-4-phenyl-2H-chromen-2-one
- 7-(2,4-dinitro-phenoxy)-2-methyl-3-phenoxy-chromen-4-one
Uniqueness
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H13F3N2O7 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6-ethyl-4-methylchromen-2-one |
InChI |
InChI=1S/C19H13F3N2O7/c1-3-10-5-12-9(2)4-17(25)30-16(12)8-15(10)31-18-13(23(26)27)6-11(19(20,21)22)7-14(18)24(28)29/h4-8H,3H2,1-2H3 |
InChI Key |
HCSOHDNAEUMWJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC(=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


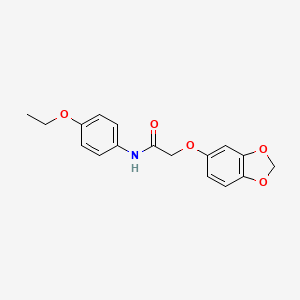
![2-hexyl-3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11161554.png)
![N-tert-butyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161555.png)

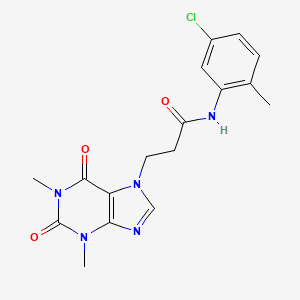
![3-tert-butyl-6-hexyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11161578.png)
![8-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11161581.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11161583.png)
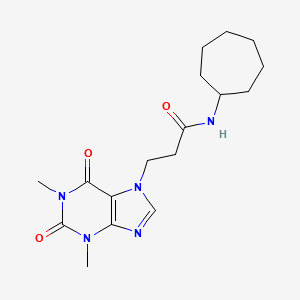
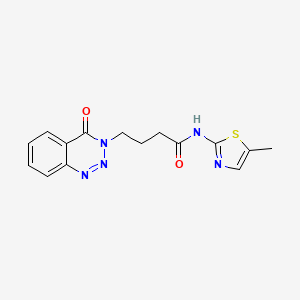
![6-chloro-3-hexyl-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11161598.png)
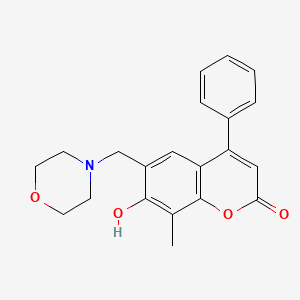
![3-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazino]ethyl}-4(3H)-quinazolinone](/img/structure/B11161610.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11161612.png)
